molecular formula C17H19N5OS B3002554 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207028-53-2

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B3002554
CAS RN: 1207028-53-2
M. Wt: 341.43
InChI Key: OHJSWIBBUWCNTE-UHFFFAOYSA-N
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Description

The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a thiazole, and a piperidine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and thiazole rings . The benzimidazole could be formed through the reaction of o-phenylenediamine with a carboxylic acid derivative, while the thiazole could be synthesized from an α-halo ketone and thiourea .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, thiazole, and piperidine rings. The benzimidazole and thiazole rings are aromatic and planar, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, thiazole, and piperidine rings. The benzimidazole and thiazole rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole, thiazole, and piperidine rings would likely make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis of Imidazoles

The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Antitumor Agents

Compounds with similar structures have been designed and synthesized as antitumor agents . Some of these compounds exhibited moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

Cell Cycle Arrest and Apoptotic Response

These compounds may exert antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27, and p53, downregulating Bcl-2, activating caspase-9 and caspase-3, and subsequent cleavage of PARP, and inhibiting CDK activity .

High-Performance Liquid Chromatography-Fluorescence Detection-Mass Spectrometry (HPLC-FLD-MS)

The compound could potentially be used in HPLC-FLD-MS coupled with pre-column derivatization to determine bile acids from bio-samples .

Design of New Conjugates

A series of new conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) .

In Vivo Antitumor Assay

In vivo antitumor assay results showed that the representative compound exhibited effective inhibition on tumor growth in the HepG2 xenograft mouse model .

Future Directions

The potential applications of this compound are not known, but given the biological activity of many benzimidazole and thiazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-16(21-17-18-7-10-24-17)12-5-8-22(9-6-12)11-15-19-13-3-1-2-4-14(13)20-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSWIBBUWCNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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